molecular formula C24H16N4O B11058699 2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide

2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide

Cat. No.: B11058699
M. Wt: 376.4 g/mol
InChI Key: QDWNKGJRXDFVDT-UHFFFAOYSA-N
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Description

2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide is a complex organic compound featuring a phenyl ring substituted with cyano, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the phenyl ring. The cyano and hydroxy groups are introduced through subsequent reactions.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone under acidic conditions.

    Attachment to Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring precursor using a palladium-catalyzed cross-coupling reaction.

    Introduction of Cyano and Hydroxy Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The cyano and hydroxy groups can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-hydroxy-5-phenylphenyl cyanide: Lacks the pyrazole ring, making it less complex.

    2-Cyano-4-hydroxy-5-(1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide: Similar structure but without the methyl group on the pyrazole ring.

Uniqueness

This detailed overview provides a comprehensive understanding of 2-Cyano-4-hydroxy-5-(5-methyl-1,3-diphenyl-1H-pyrazol-4-YL)phenyl cyanide, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C24H16N4O

Molecular Weight

376.4 g/mol

IUPAC Name

4-hydroxy-5-(5-methyl-1,3-diphenylpyrazol-4-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H16N4O/c1-16-23(21-12-18(14-25)19(15-26)13-22(21)29)24(17-8-4-2-5-9-17)27-28(16)20-10-6-3-7-11-20/h2-13,29H,1H3

InChI Key

QDWNKGJRXDFVDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C(=C4)C#N)C#N)O

Origin of Product

United States

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